

# Technical Guide: 2-(4-Fluorophenyl)thiomorpholine[1][2]

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## Compound of Interest

Compound Name: 2-(4-Fluorophenyl)thiomorpholine

CAS No.: 1001940-38-0

Cat. No.: B1333938

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## Executive Summary

**2-(4-Fluorophenyl)thiomorpholine** is a heterocyclic compound of significant interest in medicinal chemistry, serving as a bioisostere to the psychostimulant and anorectic agent phenmetrazine (3-methyl-2-phenylmorpholine) and its non-methylated analogue, 2-phenylmorpholine.[1][2]

The substitution of the morpholine oxygen with sulfur introduces unique physicochemical changes—specifically increased lipophilicity and altered metabolic susceptibility—while the para-fluorine substitution on the phenyl ring is a classic medicinal chemistry strategy to block metabolic hydroxylation, thereby extending the compound's half-life.[2] This scaffold is currently explored in the development of monoamine transporter releasers, specific kinase inhibitors, and as a building block for complex pharmaceutical agents (e.g., antituberculars like sutezolid analogues).[2]

## Chemical Identity & Properties

### Structural Analysis

The molecule consists of a thiomorpholine ring (a six-membered saturated ring with one nitrogen and one sulfur atom at the 1,4-positions) substituted at the C2 position with a 4-fluorophenyl group.[1][2]

- Stereochemistry: The C2 position is a chiral center.[2] The biological activity often differs significantly between the ( ) and ( ) enantiomers, with the ( )-enantiomer typically exhibiting higher potency in monoamine transporter reuptake inhibition for this class of compounds.[2]
- Conformation: The thiomorpholine ring predominantly adopts a chair conformation.[2] The bulky 4-fluorophenyl group prefers the equatorial position to minimize 1,3-diaxial interactions. [1][2]

## Physicochemical Data Table[2]

Property	Value (Predicted/Experimental)	Significance
Formula	C <sub>10</sub> H <sub>12</sub> FNS	Core scaffold
Molecular Weight	197.27 g/mol	Small molecule drug-like space
CAS Number	1001940-38-0 (Free base)	Identification
LogP (Octanol/Water)	~2.3 - 2.6	Higher than morpholine analogue (~1.5); better BBB penetration
pKa (Conjugate Acid)	~8.5 - 9.0	Predominantly ionized at physiological pH (7.[1][2]4)
H-Bond Donors	1 (NH)	Secondary amine
H-Bond Acceptors	2 (N, F)	Sulfur is a weak acceptor

## Synthetic Methodology

Expertise Directive: The synthesis of 2-arylthiomorpholines requires careful control of regioselectivity during the ring-closure step.[1] The most robust "self-validating" protocol involves the ring opening of a substituted styrene oxide (or equivalent halohydrin) with cysteamine, followed by acid-mediated cyclization.[1][2]

## Reaction Pathway Diagram

The following diagram illustrates the synthesis starting from 4-fluorostyrene oxide.

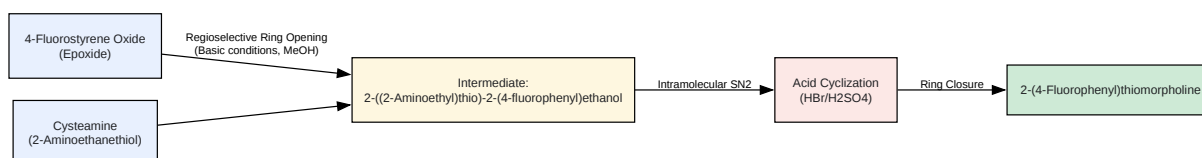


Figure 1: Synthetic pathway for 2-(4-Fluorophenyl)thiomorpholine via Epoxide Opening

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Figure 1: The regioselective ring opening of 4-fluorostyrene oxide by cysteamine ensures the sulfur atom attaches to the benzylic position (under acidic conditions) or the terminal position (under basic conditions).[1][2] The standard route shown implies initial S-alkylation followed by N-cyclization.[1]

## Detailed Experimental Protocol

Objective: Synthesis of **2-(4-fluorophenyl)thiomorpholine** hydrochloride.

### Step 1: Epoxide Ring Opening

- Reagents: 4-Fluorostyrene oxide (1.0 eq), Cysteamine (2-aminoethanethiol) (1.1 eq), Sodium Methoxide (catalytic), Methanol (Solvent).[2]
- Procedure: Dissolve cysteamine in anhydrous methanol under nitrogen atmosphere. Add 4-fluorostyrene oxide dropwise at 0°C.[1]

- Mechanism: The thiolate anion (highly nucleophilic) attacks the epoxide.[2] Under basic conditions, attack occurs primarily at the less hindered terminal carbon, yielding the linear sulfide alcohol.[2]
  - Note: To achieve the 2-aryl isomer (where sulfur is attached to the non-benzylic carbon and nitrogen closes onto the benzylic carbon), one must ensure the correct regiochemistry.[2] However, the most direct route to the 2-aryl skeleton often utilizes the 2-bromo-1-(4-fluorophenyl)ethanone route described below, which is more regiochemically reliable for this specific isomer.[1][2]

#### Alternative (Preferred) Route: Ketone Alkylation & Reduction[2]

- Reagents: 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Aminoethanethiol, Sodium Borohydride (NaBH<sub>4</sub>).[1][2]
- Alkylation: React 2-bromo-1-(4-fluorophenyl)ethanone with 2-aminoethanethiol in ethanol/triethylamine. The thiol displaces the bromide to form 2-amino-S-(2-(4-fluorophenyl)-2-oxoethyl)ethanethiol (linear ketone).[1][2]
- Reduction/Cyclization: Treat the linear ketone with NaBH<sub>4</sub> (excess) in ethanol. This reduces the ketone to an alcohol.[2]
- Ring Closure: Reflux the resulting amino-alcohol in 48% HBr or with triphenylphosphine/DEAD (Mitsunobu) to cyclize the amine onto the benzylic alcohol position.
  - Validation: Monitor disappearance of the ketone C=O peak in IR (~1680 cm<sup>-1</sup>) and appearance of the secondary amine.[2]

## Pharmacological Profile & Applications[1][2][3][4][5]

### [6][7]

## Mechanism of Action

**2-(4-Fluorophenyl)thiomorpholine** acts primarily as a Monoamine Releasing Agent (MRA).[1] [2] It functions as a substrate for monoamine transporters, entering the presynaptic neuron and reversing the direction of the transporter proteins.[2]

- Dopamine Transporter (DAT): High affinity.[2] Promotes dopamine efflux, leading to psychostimulant effects.[2]
- Norepinephrine Transporter (NET): Moderate to High affinity.[2] Contributes to anorectic (appetite-suppressing) and sympathomimetic effects.[1][2]
- Serotonin Transporter (SERT): Negligible affinity (typically).[2] The lack of SERT activity reduces the risk of serotonin syndrome and hallucinogenic side effects compared to non-selective amphetamines.[2]

## Structure-Activity Relationship (SAR) Diagram[1][2]

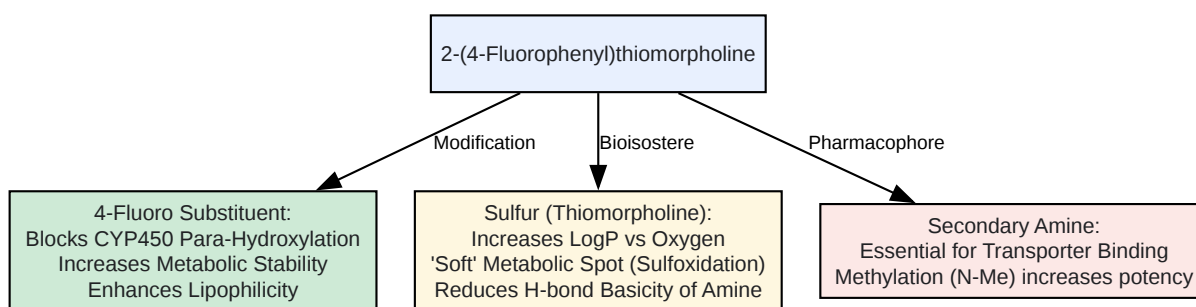


Figure 2: Structure-Activity Relationship (SAR) of the Scaffold

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Figure 2: Key structural features influencing pharmacokinetics and pharmacodynamics.

## Metabolic Stability

The 4-fluorine atom is critical.[1][2] In the non-fluorinated analogue (2-phenylthiomorpholine), rapid metabolism occurs via hydroxylation at the para-position of the phenyl ring, leading to rapid clearance.[2] The C-F bond is metabolically inert to this oxidation, shunting metabolism towards:

- N-dealkylation (if alkylated).[1][2]
- Sulfoxidation: The sulfur atom can be oxidized to the sulfoxide (S=O) and sulfone (O=S=O).[2] This is a unique metabolic pathway for thiomorpholines compared to morpholines.[1][2]

## Safety & Handling

- Signal Word:WARNING
- Hazard Statements:
  - H302: Harmful if swallowed.[1][2]
  - H315: Causes skin irritation.[1][2]
  - H319: Causes serious eye irritation.[1][2]
  - H335: May cause respiratory irritation.[1][2]
- Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base is sensitive to oxidation (sulfur oxidation) and CO<sub>2</sub> absorption (amine).[2] Store as the Hydrochloride (HCl) salt for maximum stability.[2]

## References

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